molecular formula C10H7BrF4 B2913038 1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene CAS No. 2138062-05-0

1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene

Cat. No. B2913038
CAS RN: 2138062-05-0
M. Wt: 283.064
InChI Key: JBBYANQSUHUIHE-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene is a chemical compound with the CAS Number: 2137823-26-6 . It has a molecular weight of 283.06 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for 1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene is 1S/C10H7BrF4/c11-7-3-1-2-6(4-7)8-5-9(12,13)10(8,14)15/h1-4,8H,5H2 . This indicates that the molecule consists of a benzene ring with a bromine atom and a 2,2,3,3-tetrafluorocyclobutyl group attached to it.


Physical And Chemical Properties Analysis

1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Synthesis and Reactivity

Brominated aromatic compounds serve as versatile starting materials in organic synthesis, enabling various transformations. For instance, the synthesis of highly strained thiophenes and their unique reactivities due to ring strain showcases the potential of using brominated intermediates in constructing complex molecular architectures (Nakayama & Kuroda, 1993). Similarly, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a valuable starting material for organometallic synthesis, indicating the significance of brominated and fluorinated compounds in facilitating diverse synthetic routes (Porwisiak & Schlosser, 1996).

Applications in Material Science

Fluorinated compounds, due to their unique properties, find applications in material science, particularly in the development of polymers with low dielectric constants, high thermal stability, and hydrophobic surfaces. The synthesis of new fluorine-containing polyethers from highly fluorinated monomers exemplifies this application, highlighting how specific brominated and fluorinated building blocks contribute to advancements in materials science (Fitch et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF4/c11-8-4-2-1-3-6(8)7-5-9(12,13)10(7,14)15/h1-4,7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBYANQSUHUIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene

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